molecular formula C5H6N2 B8756704 Diazepine CAS No. 291-78-1

Diazepine

Cat. No. B8756704
Key on ui cas rn: 291-78-1
M. Wt: 94.11 g/mol
InChI Key: LRANPJDWHYRCER-UHFFFAOYSA-N
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Patent
US06645980B1

Procedure details

Aldehyde 160 (1.08 g, 3.0 mmol) was converted at 25° C. by standard procedures to amine 161, using 99:1 trimethylorthoformate:acetic acid as solvent (20 mL), 1.1 equivalents of aniline (3.3 mmol), and after 1 hour adding 1.5 equivalents (8.9 mmol) of commercial 1M sodium cyanoborohydride THF solution. Aqueous workup and silica gel chromatography (eluent: 90:10:1 ethyl acetate:hexane:ammonium hydroxide) gave amine 161 as a colorless foam (0.93 g, 70%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.3 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
sodium cyanoborohydride THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=[N:2]1.C[O:9]C(OC)OC.NC1C=CC=CC=1.C(OCC)(=O)C>C(O)(=O)C.CCCCCC>[OH-:9].[NH4+:1].[NH:1]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=[N:2]1 |f:6.7|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
N1N=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
3.3 mmol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
sodium cyanoborohydride THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
N1N=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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